(3-Aminophenyl)uronium chloride

Beschreibung

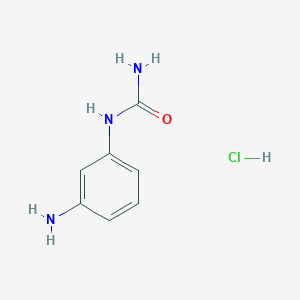

Structure

2D Structure

Eigenschaften

IUPAC Name |

(3-aminophenyl)urea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O.ClH/c8-5-2-1-3-6(4-5)10-7(9)11;/h1-4H,8H2,(H3,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTTUKXZEJFCOIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9069348 | |

| Record name | (3-Aminophenyl)uronium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59690-88-9 | |

| Record name | Urea, N-(3-aminophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59690-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, N-(3-aminophenyl)-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059690889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N-(3-aminophenyl)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3-Aminophenyl)uronium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-aminophenyl)uronium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 3 Aminophenyl Uronium Chloride

Reactivity of the Uronium Moiety

The uronium core of the molecule is central to its function as a coupling reagent, particularly in the formation of amide bonds. This reactivity is a cornerstone of peptide synthesis, where the efficient and stereochemically controlled linkage of amino acids is paramount.

Role in Amide Bond Formation and Peptide Coupling Reactions

(3-Aminophenyl)uronium chloride belongs to the broader class of uronium-based coupling reagents. These reagents facilitate amide bond formation by activating the carboxyl group of a carboxylic acid, making it susceptible to nucleophilic attack by an amine. uniurb.itfishersci.co.uk The general mechanism involves the reaction of the carboxylic acid with the uronium salt to form a highly reactive O-acylisourea intermediate. fishersci.co.uk This intermediate then readily reacts with a primary or secondary amine to yield the corresponding amide, with the uronium portion being released as a stable urea (B33335) byproduct. fishersci.co.ukschoolbag.info

The efficiency of uronium reagents, including this compound, has made them valuable tools in both solution-phase and solid-phase peptide synthesis. uni-kiel.desigmaaldrich.com They are known for promoting rapid reactions, even when dealing with sterically hindered amino acids. sigmaaldrich.com The process typically involves the presence of a non-nucleophilic tertiary base, such as diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), to facilitate the activation and coupling steps. bachem.com

However, a potential side reaction associated with uronium reagents is the guanidinylation of the amine. This occurs when the coupling reagent reacts directly with the N-terminal amino group of the amino acid or peptide, leading to chain termination. uniurb.itsigmaaldrich.com This side reaction is more likely to occur if the activation of the carboxylic acid is slow or if an excess of the uronium reagent is used. uniurb.itbachem.com

Efficiency in Chiral Integrity Preservation during Coupling

A critical aspect of peptide synthesis is the preservation of the stereochemical integrity of the chiral α-carbon of the amino acids. Racemization, the loss of optical purity, can occur during the activation and coupling steps. uni-kiel.de Uronium-based coupling reagents are generally effective at minimizing racemization. peptide.com

The mechanism of racemization often involves the formation of an oxazolone (B7731731) intermediate from the activated C-terminal amino acid residue. uni-kiel.de The use of additives, such as 1-hydroxybenzotriazole (B26582) (HOBt) or its analogues like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), in conjunction with coupling reagents can significantly suppress racemization. uni-kiel.depeptide.com These additives can act as rate enhancers and form active esters that are less prone to racemization. uni-kiel.de The choice of solvent and base also plays a crucial role in maintaining chiral integrity. uni-kiel.de

Stability Considerations in Various Reaction Media

The stability of uronium reagents is an important factor in their practical application. Generally, uronium salts are more stable than their phosphonium-based counterparts. uni-kiel.de However, their stability can be influenced by the reaction medium, particularly the presence of bases. uni-kiel.de While they are relatively stable compounds, the presence of strong bases can lead to their degradation or isomerization. researchgate.net For instance, it has been shown that some commercially available uronium reagents exist as the guanidinium (B1211019) isomer rather than the true uronium form, a transformation that can be influenced by the basicity of the reaction environment. researchgate.net

The solubility of these reagents is also a practical consideration. Phosphonium reagents, for example, tend to be more soluble in common organic solvents like dimethylformamide (DMF) than uronium reagents, which can affect reaction concentrations and efficiency. sigmaaldrich.com

Reactivity of the Aminophenyl Moiety

The aminophenyl portion of this compound offers additional avenues for chemical modification through reactions involving the aromatic amino group.

Nucleophilic Substitution Reactions of the Amino Group

The primary amino group attached to the phenyl ring is nucleophilic and can participate in various substitution reactions. A fundamental reaction is its acylation by acyl chlorides or acid anhydrides to form amides. fishersci.co.uklibretexts.orghud.ac.uk This reaction, often referred to as the Schotten-Baumann reaction, typically proceeds under basic conditions to neutralize the hydrogen chloride byproduct. fishersci.co.uk

The reactivity of the amino group allows for the synthesis of a wide array of derivatives. For example, it can react with sulfonyl chlorides to form sulfonamides or with isocyanates to produce ureas. These transformations are standard in organic synthesis for modifying the properties and biological activity of molecules.

Cyclization Reactions Involving the Amino Group and Aromatic Ring

The presence of the amino group on the phenyl ring allows for its participation in cyclization reactions to form heterocyclic systems. While specific examples involving this compound itself are not extensively documented in the provided context, the general reactivity pattern of 3-amino-substituted aromatic compounds is well-established.

For instance, the amino group can react with a suitably positioned electrophilic center on a substituent or another reactant to form a new ring fused to the benzene (B151609) ring. These reactions are fundamental in the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry and materials science. The specific conditions and reaction partners would dictate the type of heterocyclic ring formed.

N-Nitrosation Reactions

The presence of a primary aromatic amine in this compound allows it to undergo N-nitrosation reactions. This process is typically initiated by a nitrosating agent, most commonly derived from nitrous acid (HNO₂) under acidic conditions. The reaction begins with the formation of the nitrosonium ion (NO⁺), a potent electrophile. libretexts.org The lone pair of electrons on the nitrogen atom of the primary amine group of this compound attacks the nitrosonium ion.

The general mechanism for the N-nitrosation of a primary amine involves the following steps:

Protonation of nitrous acid to form H₂O-NO⁺.

Loss of a water molecule to generate the nitrosonium ion (NO⁺).

Nucleophilic attack of the primary amine on the nitrosonium ion.

Deprotonation to yield an N-nitrosamine.

In the case of this compound, the initial product is a primary N-nitrosamine, which is generally unstable and can undergo further reactions, such as rearrangement or decomposition, potentially leading to the formation of a diazonium salt. The reactivity towards nitrosation can be influenced by factors such as pH, temperature, and the concentration of the nitrosating agent. nih.gov

Urea Bond Cleavage Mechanisms

The urea linkage in this compound is susceptible to cleavage under specific chemical conditions. Mechanistic studies have focused on nitric oxide-induced pathways that lead to the breaking of the robust urea C-N bond.

Research has demonstrated that a urea bond can be cleaved in the presence of nitric oxide (NO). rsc.org This process is not a direct reaction with NO but is initiated by the N-nitrosation of a nearby amino group, which in the case of a related compound, 2-aminophenylurea, triggers a cascade of reactions leading to urea bond scission. rsc.org For this compound, a similar mechanism can be postulated where the initial step is the nitrosation of the 3-amino group.

The reaction sequence is initiated by the reaction of nitric oxide with oxygen, typically present in an aqueous environment, to form dinitrogen trioxide (N₂O₃), which acts as the nitrosating agent. The subsequent N-nitrosation of the aromatic amine of this compound is the critical trigger for the cleavage of the urea bond. rsc.org

Following the initial N-nitrosation of the aromatic amine, a key mechanistic pathway involves an intramolecular cyclization. The nitrosated amine group attacks the carbonyl carbon of the urea moiety. This intramolecular reaction leads to the formation of a transient heterocyclic intermediate.

This intermediate is a derivative of 1,2,3-benzotriazin-4-one. The formation of this acyltriazole-like structure is a pivotal step that precedes the ultimate cleavage of the urea bond. rsc.org The subsequent hydrolysis of this intermediate results in the breaking of the original urea C-N bond and the release of the constituent amine fragments. rsc.org This pathway highlights a sophisticated mechanism where the reactivity of the aromatic amine is directly coupled to the stability of the urea linkage.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of (3-Aminophenyl)uronium chloride, providing detailed information about the carbon and proton framework of the molecule.

Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to the aromatic and amino protons. The aromatic protons on the phenyl ring typically appear as a complex multiplet in the downfield region of the spectrum, a result of their varied electronic environments. The protons of the amino group and the uronium moiety also exhibit characteristic chemical shifts.

Carbon-13 (¹³C) NMR spectroscopy is equally vital, providing a signal for each unique carbon atom in the molecule. libretexts.org The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment of the carbon atoms. udel.edu Carbons attached to electronegative atoms like oxygen and nitrogen are deshielded and resonate at higher frequencies (downfield). libretexts.org This technique allows for the clear identification of the carbonyl carbon of the urea (B33335) group, as well as the distinct carbons of the aminophenyl ring. udel.edu For complex structures, broadband decoupling is often employed to simplify the spectrum by removing the coupling between carbon and proton atoms, resulting in a singlet for each unique carbon. libretexts.org

Interactive Table 1: Representative NMR Data for Phenylurea Derivatives

| Nucleus | Chemical Shift Range (ppm) | Typical Assignment |

| ¹H | 6.5 - 8.0 | Aromatic Protons |

| ¹H | 5.0 - 7.0 | Amine (NH₂) Protons |

| ¹H | 8.0 - 10.0 | Urea (NH) Protons |

| ¹³C | 110 - 140 | Aromatic Carbons |

| ¹³C | 150 - 170 | Carbonyl Carbon (C=O) |

Note: Specific chemical shifts can vary based on the solvent and other experimental conditions.

A critical application of ¹³C-NMR is in distinguishing between uronium and the isomeric guanidinium (B1211019) structures. This differentiation is crucial as uronium salts are known to be more efficient coupling reagents in peptide synthesis than their guanidinium counterparts. uniwa.gr The key diagnostic signal is that of the carbon atom double-bonded to the oxygen (in the uronium form) or nitrogen (in the guanidinium form). The uronium (C=O) carbon typically resonates at a significantly different chemical shift compared to the guanidinium (C=N) carbon. For instance, in related tetramethylurea-derived salts, the uronium isomers show characteristic absorptions for the C=O group around 1709–1711 cm⁻¹ in the IR spectrum, which corresponds to a distinct chemical shift in the ¹³C-NMR spectrum. uniwa.gr In contrast, the N-derivatives (guanidinium form) exhibit absorptions at lower wavenumbers (1664–1675 cm⁻¹) in the IR, reflecting a different electronic environment for the central carbon that is also observable in the ¹³C-NMR spectrum. uniwa.gr

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. This technique provides a precise mass-to-charge ratio (m/z) of the molecular ion, confirming the compound's identity. The exact mass of this compound is 187.0512396 Da. nih.gov High-resolution mass spectrometry (HRMS) can further provide the elemental formula of the compound by measuring the mass with very high accuracy.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule. Key absorptions include:

N-H stretching: The primary amine (NH₂) and urea (N-H) groups exhibit characteristic stretching vibrations, typically in the region of 3200-3400 cm⁻¹.

C=O stretching: The carbonyl group of the urea moiety shows a strong absorption band, usually in the range of 1650-1700 cm⁻¹.

C-N stretching: The stretching vibrations of the carbon-nitrogen bonds are also observable.

Aromatic C-H and C=C stretching: The phenyl group gives rise to characteristic absorptions for C-H stretching above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1400-1600 cm⁻¹ region. libretexts.org

Interactive Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Amine (N-H) | Stretch | 3200 - 3400 | Medium to Strong |

| Urea (N-H) | Stretch | 3200 - 3400 | Medium to Strong |

| Carbonyl (C=O) | Stretch | 1650 - 1700 | Strong |

| Aromatic (C=C) | Stretch | 1400 - 1600 | Medium |

| Aromatic (C-H) | Stretch | > 3000 | Variable |

Other Advanced Analytical Techniques

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The aromatic phenyl ring and the carbonyl group are chromophores that absorb UV or visible light. The spectrum typically shows absorption bands attributed to π → π* and n → π* transitions. researchgate.net The position and intensity of these absorption maxima can be influenced by the solvent polarity.

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the thermal stability and decomposition profile of this compound. TGA measures the change in mass of the sample as a function of temperature, indicating at what temperatures the compound decomposes. DTA measures the difference in temperature between the sample and a reference material, revealing information about phase transitions and thermal events like melting and decomposition. For instance, studies on related uranyl chloride hydrates have shown how dehydration and decomposition occur at specific temperature ranges. researchgate.net

Computational and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a staple in chemical research for its balance of accuracy and computational efficiency.

The three-dimensional structure of a molecule is fundamental to its function and reactivity. Conformational analysis using DFT involves mapping the potential energy surface of the molecule by systematically rotating its flexible dihedral angles to identify stable conformers. nih.gov For (3-Aminophenyl)uronium chloride, key rotations would occur around the C-N bond connecting the phenyl ring to the amino group and the C-N bonds of the uronium group.

The process identifies various conformers, such as gauche and anti forms, and calculates their relative energies. nih.gov The conformer with the lowest energy is predicted to be the most stable and, therefore, the most populated state under equilibrium conditions. These calculations help determine the preferred spatial arrangement of the aminophenyl and uronium moieties, which is crucial for understanding its interactions with other molecules. The stability of different tautomeric forms can also be assessed, as intramolecular electrostatic interactions are often the main factors governing stability. nih.gov

Table 1: Illustrative Conformational Energy Profile This table illustrates the type of data generated from a DFT conformational analysis. The values are hypothetical.

| Conformer ID | Dihedral Angle (H-N-C-C) | Relative Energy (kcal/mol) | Stability Ranking |

| APUC-1 | 180° (anti) | 0.00 | 1 (Most Stable) |

| APUC-2 | 60° (gauche +) | 2.15 | 2 |

| APUC-3 | -60° (gauche -) | 2.25 | 3 |

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO is the orbital most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the most likely to accept electrons (acting as an electrophile). libretexts.orgyoutube.com

DFT calculations provide detailed information about the energies and spatial distributions of these orbitals for this compound. The energy gap between the HOMO and LUMO is a significant parameter that reflects the molecule's chemical reactivity and kinetic stability. ias.ac.in A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. youtube.comias.ac.in The analysis reveals where the electron density is located for each orbital, indicating which parts of the molecule are involved in electron donation and acceptance. ias.ac.in

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound This table presents typical data obtained from an FMO analysis. The values are for illustrative purposes.

| Parameter | Energy (eV) | Description |

| HOMO Energy | -8.75 | Energy of the highest occupied molecular orbital; relates to nucleophilicity. ias.ac.in |

| LUMO Energy | -1.25 | Energy of the lowest unoccupied molecular orbital; relates to electrophilicity. ias.ac.in |

| HOMO-LUMO Energy Gap | 7.50 | Indicates chemical stability and reactivity. ias.ac.in |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. mdpi.combhu.ac.in Generated through DFT calculations, these maps are invaluable for predicting how a molecule will interact with others, particularly in identifying sites for electrophilic and nucleophilic attack. bhu.ac.inresearchgate.net

The MEP map uses a color scale to denote different potential values.

Red Regions: Indicate the most negative electrostatic potential, rich in electron density. These areas, such as those around lone-pair bearing atoms like oxygen and nitrogen, are susceptible to electrophilic attack. researchgate.net

Blue Regions: Indicate the most positive electrostatic potential, which is electron-poor. These areas, typically around hydrogen atoms attached to electronegative atoms, are favorable for nucleophilic attack. bhu.ac.in

Green Regions: Represent areas of neutral or near-zero potential.

For this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the amino and uronium groups, while positive potential (blue) would be concentrated on the hydrogen atoms of the uronium and amino groups.

Nonlinear optical (NLO) materials are crucial for modern photonics and optoelectronics. ias.ac.in DFT calculations can predict the NLO properties of a molecule by computing its dipole moment (μ) and, most importantly, its first-order hyperpolarizability (β). journaleras.com A large hyperpolarizability value indicates a strong NLO response. journaleras.com

The computational analysis involves optimizing the molecule's geometry and then calculating these electronic properties. The results are often compared to a standard reference molecule, such as urea (B33335), to gauge the material's potential. journaleras.com For a molecule like this compound, the presence of a π-conjugated system (the phenyl ring) and electron-donating (amino) and potentially electron-accepting groups can lead to significant charge transfer, a key requirement for high NLO activity. The guanidinium (B1211019) group, a component of the uronium structure, is itself a π-conjugated planar cation known to be a superior functional unit for NLO materials. researchgate.net

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. nih.gov This method is fundamental in drug discovery and molecular biology.

In molecular docking simulations, this compound would be treated as the ligand, and its interactions with the active site of a target protein would be explored. The primary goals are to identify the most stable binding pose and to estimate the strength of the interaction, known as binding affinity. nih.gov

Binding affinity is typically reported as a score in units of kcal/mol, where a more negative value signifies a stronger and more stable interaction. nih.govnih.gov The simulation also provides a detailed profile of the intermolecular forces that stabilize the complex. These interactions can include:

Hydrogen Bonds: Crucial for specificity and stability.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein. nih.gov

Electrostatic (Ionic) Interactions: Formed between charged groups.

By analyzing the docking results, researchers can identify the key amino acid residues in the protein's binding pocket that are critical for the interaction. nih.gov This information provides a rational basis for understanding the compound's mechanism of action and for designing more potent analogs.

Table 3: Example Molecular Docking Results This table illustrates a typical output from a molecular docking study against a hypothetical protein target. RMSD (Root Mean Square Deviation) indicates the similarity of the docked pose to a reference pose.

| Protein Target | Binding Affinity (kcal/mol) | RMSD (Å) | Key Interacting Residues | Types of Interaction |

| Enzyme X | -7.8 | 1.25 | Glu-112, Asp-204, Tyr-88 | Hydrogen Bond, Ionic Interaction, Pi-Cation |

| Receptor Y | -6.5 | 1.89 | Leu-45, Val-92, Phe-150 | Hydrogen Bond, Hydrophobic Interaction nih.gov |

Correlation with Observed Biological Activity

Computational analysis plays a crucial role in correlating a molecule's structure with its biological function. For aminophenyl derivatives, theoretical calculations such as Density Functional Theory (DFT) are used to determine structural and electronic properties, which can then be linked to experimentally observed activities like antioxidant and antimicrobial effects.

Detailed research findings have shown that for compounds containing aminophenyl moieties, there is a strong correlation between their structure and biological interactions. mdpi.com Lipophilicity (or hydrophobicity) and total antioxidant capacity (TAC) are key molecular properties that are often strongly correlated with biological activity in Quantitative Structure-Activity Relationship (QSAR) studies. mdpi.com For instance, in a study of aminodiphenylamine derivatives, hydrophobicity was measured experimentally and also calculated using computational fragment methods, showing a correlation between the experimental and computed properties. mdpi.com

Furthermore, molecular orbital computations using DFT methods can elucidate the electronic characteristics of such molecules. For example, calculations can determine the charge distribution on different atoms within the molecule. In a study on bioactive pyridine (B92270) derivatives, the nitrogen atom of an amino group was found to have the highest negative charge density compared to other nitrogen atoms in the structure, a factor that can influence intermolecular interactions and biological activity. nih.gov The correlation of such computed global reactivity descriptors with the observed biological properties provides a powerful predictive tool in drug discovery. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant relationship between the structural properties of a series of compounds and their biological activity. nih.gov The underlying principle is that variations in the structural or physicochemical properties of a molecule correspond to changes in its biological potency, allowing for the creation of predictive models. nih.gov These models are invaluable for designing new compounds with enhanced activity and for screening virtual libraries to identify promising drug leads. nih.gov

While specific QSAR models for this compound are not extensively documented, studies on structurally related compounds, such as aminophenyl benzamide (B126) derivatives, provide significant insights. A 3D-QSAR study on 48 aminophenyl benzamide derivatives as Histone Deacetylase (HDAC) inhibitors developed a robust pharmacophore model. nih.govresearchgate.net This model, which consisted of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor, was used to derive a predictive atom-based 3D-QSAR model. nih.govresearchgate.net

The resulting QSAR model demonstrated excellent statistical significance and predictive power, as summarized in the table below.

| Statistical Parameter | Value | Description |

| r² | 0.99 | The correlation coefficient, indicating a near-perfect fit for the training set data. |

| q² | 0.85 | The cross-validated correlation coefficient, indicating high predictive power for the model. |

| Fisher Ratio (F) | 631.80 | A high F-value, signifying a statistically significant and robust model. |

This table presents the statistical validation parameters for a 3D-QSAR model developed for aminophenyl benzamide derivatives as reported in the literature. nih.gov

The model revealed that hydrophobicity is a crucial factor for the HDAC inhibitory activity of these compounds. nih.gov It predicted that the inclusion of hydrophobic substituents would enhance HDAC inhibition. Additionally, the presence of hydrogen bond donating groups positively contributes to the inhibitory potency, whereas electron-withdrawing groups have a negative influence. nih.gov These findings from the QSAR study provide clear guidelines for designing novel compounds with improved therapeutic potential. nih.govresearchgate.net

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly methods like Density Functional Theory (DFT), is instrumental in elucidating the mechanisms of chemical reactions. These studies can map out reaction pathways, identify transition states, and calculate activation energies, providing a detailed understanding of how a molecule is formed or how it reacts.

Furthermore, the reactivity of the uronium group itself is a key area of study. Uronium-based reagents are widely used in peptide synthesis for the formation of amide bonds. schoolbag.info Computational studies have been vital in understanding their mechanism. It has been shown that the uronium species (O-form) is often more reactive than its more stable guanidinium isomer (N-form). schoolbag.info Under standard reaction conditions, the highly active O-form can be converted to the less active N-form. schoolbag.info Theoretical calculations can model the energetics of this isomerization and the subsequent reaction with an amine, helping to optimize reaction conditions and reagent choice for efficient synthesis.

Applications in Organic Synthesis and Biomedical Research

General Organic Synthesis

Role as a Precursor for Complex Organic Molecule Synthesis

The reactivity of the amino group on the phenyl ring of (3-Aminophenyl)uronium chloride makes it a valuable precursor for the synthesis of more complex molecules, including heterocyclic compounds and substituted aromatic systems. While specific examples in the literature are sparse, the general reactivity of anilines suggests its utility in reactions such as diazotization followed by Sandmeyer or related reactions to introduce a variety of functional groups. Furthermore, the amino group can undergo acylation, alkylation, and condensation reactions to build more elaborate molecular architectures.

The uronium group, being a strong activating group for carboxylates, can be leveraged in cyclization reactions to form heterocyclic rings, a common motif in many biologically active molecules. For instance, it could potentially be used in the synthesis of benzodiazepines or other nitrogen-containing heterocycles, which are prevalent in medicinal chemistry.

Intermediate in Pharmaceutical and Agro-chemical Development

This compound is recognized as a key intermediate in the pharmaceutical industry. chemicalregister.com Its structural motif is found in various pharmacologically active compounds. For example, derivatives such as (3-Aminophenyl)(morpholino)methanone are key intermediates in the preparation of active pharmaceutical ingredients. The generation of diverse compound libraries, which is crucial for drug and pesticide discovery, can be facilitated by intermediates like this compound.

In the realm of agrochemicals, while direct applications are not extensively documented, the structural components of this compound are present in some classes of pesticides. The development of new and effective agrochemicals often relies on the synthesis of novel organic molecules, and intermediates that provide a scaffold for further functionalization are of significant interest.

Peptide and Amide Bond Formation

The most well-documented application of this compound is as a coupling reagent in peptide and amide bond formation. Uronium salts are a class of reagents widely used to activate carboxylic acids for reaction with amines, leading to the formation of an amide bond.

Utility in Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and automated synthesis of peptides. In SPPS, the growing peptide chain is anchored to a solid support, and amino acids are added sequentially. Coupling reagents are essential for activating the incoming amino acid's carboxyl group to facilitate its reaction with the N-terminal amine of the resin-bound peptide.

This compound, as a uronium salt, can be employed in this capacity. The general mechanism involves the reaction of the uronium salt with the carboxylic acid of an N-protected amino acid to form a highly reactive active ester. This active ester is then readily attacked by the free amine of the peptide chain on the solid support, forming the new peptide bond. The byproducts of this reaction are typically soluble and can be easily washed away, which is a key advantage in SPPS.

| Parameter | Utility in Solid-Phase Peptide Synthesis |

| Activation | Activates the carboxyl group of N-protected amino acids. |

| Coupling | Facilitates the formation of a peptide bond with the resin-bound amine. |

| Byproduct Removal | Generates soluble byproducts that are easily washed from the solid support. |

| Compatibility | Generally compatible with standard Fmoc- and Boc-based SPPS strategies. |

Optimization for High-Yield and Low-Racemization Couplings

A critical challenge in peptide synthesis is the prevention of racemization, the loss of stereochemical integrity at the alpha-carbon of the amino acid being coupled. Racemization can lead to the formation of diastereomeric peptides, which are often difficult to separate and can have different biological activities.

Uronium-based coupling reagents are generally known for their high coupling efficiency and relatively low levels of racemization. The rate of the desired coupling reaction is typically much faster than the rate of racemization. To further minimize racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-analogs (e.g., HOAt) are often used in conjunction with uronium salts. These additives react with the initially formed active ester to generate a less reactive but also less racemization-prone intermediate.

Optimization of coupling reactions involving this compound would likely follow established protocols for other uronium reagents. This includes careful control of reaction temperature, the choice of base (typically a non-nucleophilic tertiary amine like diisopropylethylamine, DIEA), and the use of racemization-suppressing additives.

| Factor | Strategy for Optimization | Expected Outcome |

| Temperature | Lowering the reaction temperature. | Reduced rate of racemization. |

| Base | Using a sterically hindered, non-nucleophilic base. | Minimized side reactions and racemization. |

| Additives | Addition of HOBt or HOAt. | Suppression of racemization. |

| Reaction Time | Optimizing the coupling time. | Ensuring complete coupling while minimizing exposure to racemizing conditions. |

Biomedical and Biological Activity Studies

There is currently a lack of specific studies in the public domain detailing the biomedical and biological activities of this compound itself. However, the structural motifs present in the molecule, namely the aminophenyl and urea (B33335)/uronium groups, are found in a wide range of biologically active compounds.

Derivatives of aminophenyl compounds have been investigated for various therapeutic applications, including as anticancer and antimicrobial agents. For example, some studies have explored the antiproliferative activities of 2-acyl-3-aminophenyl-1,4-naphthoquinones on human cancer cells. Similarly, various heterocyclic compounds synthesized from aminophenyl precursors have shown a range of biological effects.

The urea functional group is also a common feature in many pharmaceuticals. It can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors.

Given this context, it is plausible that derivatives of this compound could exhibit interesting biological properties. However, without specific research, any discussion of its biomedical activity remains speculative and would necessitate future investigation.

Anticancer and Antitumor Activity

Derivatives of the phenylurea scaffold have been a significant focus of anticancer research due to their ability to interact with various biological targets. Studies have explored their potential in inducing apoptosis, inhibiting cancer cell migration, and targeting specific proteins involved in tumor growth.

One area of investigation involves 2-acyl-3-aminophenyl-1,4-naphthoquinones, which are structurally related to cytotoxic agents that inhibit the heat shock chaperone protein Hsp90. Research into these compounds has demonstrated their antiproliferative properties against human prostate (DU-145) and breast (MCF-7) cancer cell lines.

Another class of related compounds, 3-aryl-3H-benzopyran-based amide derivatives, has shown significant growth inhibition of osteosarcoma (MG63) and both estrogen-dependent (MCF-7) and -independent (MDA-MB-231) breast cancer cells. The most active of these compounds, 24b , inhibited the growth of all tested cancer cells with IC₅₀ values ranging from 10.45 to 12.66 µM. Mechanistic studies revealed that this compound induces apoptosis through the activation of the Caspase-3 enzyme and inhibits cancer cell migration.

Furthermore, novel 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have been synthesized and evaluated for their anticancer activity against a panel of 58 NCI cancer cell lines. One compound in this series demonstrated notable activity against the CNS cancer cell line SNB-75, with a percent growth inhibition (PGI) of 41.25%. iglobaljournal.com

Table 1: Anticancer Activity of Phenylurea-Related Derivatives

| Compound Class | Cancer Cell Line | Observed Activity | Reference |

| 2-acyl-3-aminophenyl-1,4-naphthoquinones | DU-145 (Prostate), MCF-7 (Breast) | Antiproliferative properties | |

| 3-aryl-3H-benzopyran amide derivative (24b ) | MG63, MCF-7, MDA-MB-231 | IC₅₀: 10.45-12.66 µM; Induces apoptosis via Caspase-3 | |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog | SNB-75 (CNS Cancer) | 41.25% Percent Growth Inhibition (PGI) | iglobaljournal.com |

Antihyperglycemic Properties

Urea derivatives, particularly sulphonylureas, are well-established in the management of diabetes mellitus. nih.gov Research has extended to other phenylurea-containing compounds, investigating their potential as antihyperglycemic agents, often by targeting the α-glucosidase enzyme. mdpi.com Inhibition of this enzyme slows the absorption of glucose from the intestine, thereby helping to manage blood glucose levels. mdpi.comnih.gov

A study focused on the synthesis of N-phenyl-N'-(substituted)-phenoxy acetyl ureas identified several compounds with significant antihyperglycemic activity in an alloxan-induced diabetic rat model. nih.gov Compounds designated SAV4 , SAV8 , and SAV9 showed activity comparable to the control drug. nih.gov

In another study, new diphenyl urea-clubbed imine analogs were synthesized and evaluated for their α-glucosidase inhibitory potential. mdpi.com Several of these compounds displayed remarkable activity. Notably, a compound featuring a phenyl ring substitution (3u ) was the most potent in the series, with an IC₅₀ value of 2.14 ± 0.11 µM. Another derivative with a para-COCH₃-substituted phenyl group (3v ) also showed excellent inhibition with an IC₅₀ of 6.69 ± 0.20 µM. mdpi.com This highlights the potential of the phenylurea scaffold in designing new and effective α-glucosidase inhibitors for diabetic management. mdpi.com

Table 2: Antihyperglycemic Activity of Phenylurea Derivatives

| Compound Series | Compound ID | In Vitro/In Vivo Model | Key Finding | Reference |

| N-phenyl-N'-(substituted)-phenoxy acetyl ureas | SAV4, SAV8, SAV9 | Alloxan-induced diabetic rat | Significant antihyperglycemic activity | nih.gov |

| Diphenyl urea-clubbed imine analogs | 3u | α-glucosidase inhibition assay | IC₅₀ = 2.14 ± 0.11 µM (Most potent) | mdpi.com |

| Diphenyl urea-clubbed imine analogs | 3v | α-glucosidase inhibition assay | IC₅₀ = 6.69 ± 0.20 µM (Excellent activity) | mdpi.com |

Insecticidal Activity

Phenylurea compounds are a cornerstone of modern crop protection, functioning as potent insect growth regulators (IGRs). wikipedia.org Their primary mode of action is the inhibition of chitin (B13524) biosynthesis in insects, a process vital for the formation of the exoskeleton. nih.gov This disruption of the molting process makes them highly effective against the larval stages of many pest species while showing low toxicity to non-target organisms like vertebrates. wikipedia.orgnih.gov

A series of novel phenylurea derivatives were synthesized and tested against several major agricultural pests, including Spodoptera exigua (beet armyworm), Plutella xyllostella (diamondback moth), and Helicoverpa armigera (cotton bollworm). wikipedia.orgresearchgate.net The results showed that all the synthesized compounds displayed strong insecticidal activity. researchgate.net Against the beet armyworm, many of the compounds outperformed established insecticides like tebufenozide (B1682728) and chlorbenzuron. wikipedia.orgresearchgate.net Specifically, compound 4g achieved 100% mortality against S. exigua after 72 hours at a concentration of 10 mg/L. wikipedia.org Several other compounds (3b, 3d, 3f, 4b, and 4g ) demonstrated a broad spectrum of insecticidal activity against multiple pests. wikipedia.orgresearchgate.net

The herbicidal action of a different class of phenylurea compounds, such as diuron (B1670789) and tebuthiuron, is based on their ability to inhibit photosynthesis by blocking the electron transport chain in photosystem II. chemicalbook.com

Table 3: Insecticidal Activity of Phenylurea Derivatives against Various Pests

| Compound ID | Target Pest | Concentration | Mortality (%) after 72h | Reference |

| 4g | Spodoptera exigua | 10 mg/L | 100% | wikipedia.org |

| 3g, 3i, 4d, 4e | Spodoptera exigua | 10 mg/L | >90% | wikipedia.org |

| 3b, 3d, 3f, 4b, 4g | P. xyllostella, H. armigera, P. rapae | 10 mg/L | Strong, broad-spectrum activity | wikipedia.orgresearchgate.net |

Antimicrobial and Antifungal Activity

The phenylurea scaffold has been explored for its potential in developing new antimicrobial and antifungal agents. Research has shown that derivatives incorporating this structure can exhibit activity against various pathogens. epa.gov For instance, phenylthiazole derivatives have been identified as a promising antifungal skeleton. nih.gov In one study, 45 phenylthiazole derivatives containing an acylhydrazone moiety were synthesized and tested against several plant-pathogenic fungi. nih.gov Many of these compounds showed excellent antifungal activity, particularly against Magnaporthe oryzae, the fungus that causes rice blast disease. nih.gov Compounds E4, E10, E14, E17, E23, E26, and E27 had EC₅₀ values ranging from 1.29 to 2.65 µg/mL, which was superior to the commercial fungicide Isoprothiolane (EC₅₀ = 3.22 µg/mL). nih.gov

Similarly, studies on synthetic tricyclic flavonoids, which can be related to the broader class of phenyl-containing heterocyclic compounds, have demonstrated significant antimicrobial properties. These compounds were tested against Gram-positive and Gram-negative bacteria and various Candida strains. The most potent activity was observed against S. aureus, with some flavonoids producing an inhibition zone of up to 23 mm.

Inhibition of Specific Kinases (e.g., RET kinase)

The rearranged during transfection (RET) receptor tyrosine kinase is a significant target in cancer therapy, as its mutations are linked to several human cancers, including thyroid and lung cancer. Research has led to the discovery of potent RET kinase inhibitors built upon scaffolds structurally related to phenyluronium compounds.

One such discovery is a series of N-trisubstituted pyrimidine (B1678525) derivatives. researchgate.net An extensive structure-activity relationship (SAR) study identified compound 20 as a lead compound that potently inhibits both wild-type RET and the V804M mutant, which is resistant to several approved inhibitors. researchgate.net X-ray crystallography revealed that the inhibitor binds in a unique pose within the kinase's active site. researchgate.net This binding is stabilized by hydrogen bonds with key residues like Leu730 and Asp892 of the DFG loop. researchgate.net

Another kinase inhibitor, PP1 (4-amino-5-(4-methylphenyl)-7-(tert-butyl)pyrazolo(3,4-d)pyrimidine), has also been shown to effectively inhibit RET-derived oncoproteins with a half-maximal inhibitory concentration (IC₅₀) of 80 nM. nih.gov Treatment with PP1 led to morphological reversion in RET-transformed cells and blocked the growth of human papillary thyroid carcinoma cell lines that carry RET rearrangements. nih.gov

Table 4: Activity of Kinase Inhibitors Against RET

| Inhibitor | Target | Potency | Key Finding | Reference |

| N-trisubstituted pyrimidine (Compound 20) | Wild-type RET, RETV804M mutant | Potent inhibition | Overcomes resistance mutation; potent antiproliferative activity | researchgate.net |

| PP1 | RET-derived oncoproteins | IC₅₀ = 80 nM | Blocks tumorigenicity in nude mice | nih.gov |

DNA Interstrand Cross-linking Mechanisms

A primary mechanism of action for certain classes of anticancer drugs, such as chloroethylnitrosoureas (CENUs), is the induction of DNA interstrand cross-links (ICLs). wikipedia.org These cross-links physically prevent the separation of DNA strands, thereby blocking replication and transcription and ultimately leading to cell death. The formation of ICLs is a critical factor in the cytotoxic activity of these alkylating agents. wikipedia.orgepa.gov

The process typically begins with the alkylating agent modifying a guanine (B1146940) base in the DNA, forming an O⁶-chloroethylguanine adduct. This intermediate can then react with a cytosine on the opposite DNA strand, creating a l-(3-deoxycytidyl), 2-(l-deoxyguanosinyl)ethane (dG-dC) cross-link. wikipedia.org

The efficacy of this mechanism can be compromised by the DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT), which can remove the initial adduct before the cross-link is formed. wikipedia.org The expression level of AGT in cancer cells is a key determinant of their sensitivity to CENUs; cells with high AGT expression are often more resistant to treatment. wikipedia.org Quantitative methods using mass spectrometry have been developed to measure the levels of dG-dC cross-links in cellular DNA, providing a valuable tool for understanding drug resistance and evaluating the activity of new bifunctional anticancer agents. wikipedia.org

Investigation of Serotonin (B10506) Receptor Antagonism (5-HT3)

The 5-HT₃ receptor, a ligand-gated ion channel, is a well-established therapeutic target. Antagonists of this receptor, often called "setrons," are primarily used as antiemetics to control nausea and vomiting, especially that induced by chemotherapy (CINV) and radiation. nih.gov The first generation of these drugs includes ondansetron (B39145) and granisetron, while palonosetron (B1662849) is a second-generation antagonist with a higher binding affinity and longer duration of action.

These antagonists work by blocking serotonin from binding to 5-HT₃ receptors located on vagal nerve terminals in the gastrointestinal tract and in the chemoreceptor trigger zone of the brain. nih.gov This blockade interrupts the signaling pathway that leads to the vomiting reflex.

Beyond their antiemetic effects, there is growing interest in the role of 5-HT₃ receptor antagonism in treating other conditions. Preclinical and clinical studies suggest that 5-HT₃ receptor antagonists possess antidepressant-like and anxiolytic properties. The proposed mechanism involves inhibiting serotonin's effect at the 5-HT₃ receptor, which may increase its availability to other serotonin receptors (like 5-HT₁ₐ) that are implicated in mood regulation. This has led to research into their potential for treating major depressive disorder and other mood disorders.

Application in Biosensors and Molecular Probes

The development of sensitive and selective biosensors and molecular probes is crucial for understanding biological processes at the molecular level. While various fluorophores are utilized for these purposes, the direct application of this compound in commercially available or widely documented probes is not extensively reported in publicly accessible literature. Research in this area often focuses on established fluorescent scaffolds.

Amino-containing fluorophores are a cornerstone of bioimaging, allowing for the visualization of cellular structures and processes. uea.ac.uk The amino group provides a convenient handle for conjugation to biomolecules and can also be an integral part of the chromophore itself. uea.ac.uk The synthesis of such fluorophores can involve various strategies, including the modification of existing dye systems or the de novo construction of fluorescent scaffolds. uea.ac.uk Although this compound possesses an amino group, its specific incorporation into fluorophore scaffolds for imaging is not a widely documented application in the surveyed scientific papers.

Applications in Material Science

The ability of organic molecules to self-assemble or be incorporated into larger polymeric structures is key to the development of new materials with tailored properties.

Integration into Polymeric Structures and Advanced Materials

The integration of functional organic molecules into polymers can impart new properties to the resulting materials, such as conductivity or specific binding capabilities. wikipedia.orgplos.org The field of organic electronics, for example, relies on conductive polymers. wikipedia.org While the structure of this compound suggests it could be a monomer or a functional additive in polymerization reactions, detailed studies on its integration into polymeric structures and advanced materials are not prominently featured in the available literature.

Role in Covalent Organic Framework (COF) Synthesis

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures, making them promising for applications in gas storage, catalysis, and separation. researchgate.netmdpi.comnih.govnih.govnih.gov The synthesis of COFs typically involves the condensation of multitopic building blocks, often containing amine functionalities, to form a periodic network. researchgate.netmdpi.comnih.govnih.gov A variety of amine-containing molecules are used as monomers in COF synthesis. nih.gov However, the specific use of this compound as a building block in the synthesis of COFs is not described in the reviewed scientific literature. Research in this area tends to focus on monomers with higher symmetry and multiple reactive sites to facilitate the formation of extended, crystalline frameworks.

Future Perspectives and Research Directions

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of urea (B33335) derivatives often involves hazardous reagents like phosgene (B1210022) and isocyanates. mdpi.com Future research on (3-Aminophenyl)uronium chloride should prioritize the development of greener, safer, and more sustainable synthetic pathways.

One major avenue of exploration is the utilization of carbon dioxide (CO₂) as a renewable C1 feedstock. Methodologies are being developed for the direct synthesis of ureas from amines and CO₂, often in the absence of catalysts or solvents, which significantly improves the environmental footprint of the synthesis. rsc.orgresearchgate.net Research could focus on adapting these methods for the reaction between m-phenylenediamine (B132917) and a urea precursor derived from CO₂, potentially catalyzed by ionic liquids or other novel systems to enhance yield and selectivity. core.ac.uk Another promising isocyanate-free approach involves the reaction of amines with potassium isocyanate in water, a simple and efficient method that avoids organic solvents and often yields high-purity products without the need for extensive purification. rsc.org

Furthermore, transition-metal-catalyzed reactions present a novel isocyanate-free strategy. For instance, ruthenium-catalyzed carbene insertion into the N-H bonds of urea offers a completely new way to form polyureas and could be adapted for small-molecule synthesis. acs.orgnih.govchemrxiv.org Investigating similar catalytic cycles for the specific synthesis of this compound from readily available precursors could lead to highly efficient and atom-economical processes.

A comparative overview of a traditional versus a potential sustainable route is presented below.

| Feature | Traditional Route (e.g., via Phosgene/Isocyanate) | Proposed Sustainable Route (e.g., via CO₂) |

| Carbon Source | Phosgene (highly toxic) | Carbon Dioxide (renewable, non-toxic) rsc.org |

| Intermediates | Isocyanates (toxic, moisture-sensitive) mdpi.com | Carbamic Acids (transient) nih.govacs.org |

| Solvents | Often requires anhydrous organic solvents | Can potentially be performed in water or solvent-free rsc.orgrsc.org |

| Safety Profile | High risk due to toxic and hazardous reagents | Significantly improved safety profile |

| Atom Economy | Moderate, produces byproducts like HCl | Potentially very high |

Exploration of Expanded Reactivity Profiles and New Chemical Transformations

Uronium salts are renowned for their application as coupling reagents in peptide synthesis, valued for their high reactivity and ability to suppress racemization. thieme-connect.deuniwa.gr While reagents like HBTU and HATU are well-established, they are technically guanidinium (B1211019) salts in their solid form, with the true, more reactive uronium isomers being accessible under specific conditions. uniwa.gr A primary research direction for this compound would be to fully characterize its efficacy as a coupling reagent. This would involve comparing its performance against established reagents in challenging peptide couplings, such as those involving sterically hindered amino acids.

Beyond peptide chemistry, the reactivity of the uronium moiety can be harnessed for other amide bond formations, a cornerstone of medicinal chemistry. nih.gov The presence of the free aniline-type amino group on the phenyl ring offers a unique opportunity for orthogonal chemical transformations. This dual functionality could allow this compound to act as a bifunctional linker. For example, the uronium group could be used to couple a carboxylic acid-containing molecule, followed by a separate reaction involving the aminophenyl group, such as another amidation, a substitution, or a diazotization reaction.

Future studies should systematically explore the chemoselectivity of this compound, mapping out conditions under which each functional group—the uronium salt and the aromatic amine—reacts preferentially.

Rational Design and Synthesis of Derivatives for Enhanced Biological Efficacy

The urea scaffold is a privileged structure in drug discovery, present in numerous approved therapeutic agents. nih.gov Urea derivatives are known to exhibit a wide array of biological activities, including anticancer, antiviral, and enzyme inhibitory properties. nih.govresearchgate.net The aminophenylurea motif, in particular, has been investigated for its potential as a dual inhibitor of targets like Ephrin type-A receptor 2 (EphA2) and histone deacetylases (HDACs).

A significant future research avenue is the rational design of derivatives of this compound to target specific biological pathways. The primary amino group serves as a versatile handle for derivatization, allowing for the synthesis of a large library of compounds. By reacting the amino group with various electrophiles (e.g., acyl chlorides, sulfonyl chlorides, isocyanates), a diverse set of N-substituted urea derivatives can be generated.

The goal would be to establish clear Structure-Activity Relationships (SAR). For instance, researchers could investigate how varying the substituents on the phenylamine nitrogen affects potency and selectivity against a panel of disease-relevant enzymes, such as kinases or proteases.

The following table illustrates a hypothetical design strategy for generating a focused library of derivatives for biological screening.

| Parent Moiety | R-Group to be Added | Target Biological Activity | Rationale |

| 3-Aminophenylurea | 4-Fluorobenzoyl chloride | Kinase Inhibition | Aryl ureas are known kinase inhibitor scaffolds. |

| 3-Aminophenylurea | Pyridine-4-sulfonyl chloride | Carbonic Anhydrase Inhibition | Sulfonamides are a classic class of carbonic anhydrase inhibitors. |

| 3-Aminophenylurea | 3,4-Dichlorophenyl isocyanate | Anticancer (Apoptosis Induction) | Substituted phenylureas have shown potent anticancer effects. |

| 3-Aminophenylurea | N-Boc-glycine (with coupling agent) | Protease Inhibition | Extends the molecule to mimic a peptide substrate. |

Advanced Materials Integration and Functionalization

The aminophenyl group is a powerful tool for surface and polymer functionalization. nih.gov The primary amine can form covalent bonds with a variety of substrates, making it an ideal anchor for integrating specific functionalities into materials. researchgate.net Future research could explore the use of this compound as a bifunctional modifier for advanced materials.

In polymer science, the compound could be grafted onto polymer backbones containing amine-reactive groups (e.g., epoxides, acyl chlorides). The still-intact uronium moiety would then impart new properties to the polymer, such as enhanced hydrophilicity or the ability to participate in subsequent coupling reactions.

In nanotechnology, the aminophenyl group could be used to attach the molecule to the surface of nanoparticles (e.g., silica, graphene oxide, or gold nanoparticles). researchgate.netacs.org This would create functionalized nanoparticles where the uronium group is displayed on the surface, ready for further conjugation of biomolecules like peptides or enzymes. This approach could lead to the development of novel drug delivery systems, biosensors, or diagnostic tools. For example, covalent attachment to carbon black fillers in rubber composites via the amino group could enhance mechanical properties. acs.org

Synergistic Application of Experimental and Computational Methods for Mechanistic Insights and Predictive Modeling

Modern chemical research benefits immensely from the synergy between experimental work and computational modeling. For this compound, computational chemistry, particularly Density Functional Theory (DFT), can provide profound insights into its structure, stability, and reactivity. researchgate.netcolab.ws DFT calculations can be used to model the reaction mechanisms of its synthesis, predict the stability of the uronium isomer versus a potential guanidinium rearrangement, and calculate the activation energies for its reactions as a coupling agent. acs.orgresearchgate.net This can guide experimental efforts by identifying the most promising reaction conditions. elsevierpure.com

Furthermore, the rise of machine learning in chemistry offers powerful tools for predictive modeling. mdpi.com By generating a library of virtual derivatives of this compound and calculating their molecular descriptors, Quantitative Structure-Activity Relationship (QSAR) models can be built. nih.gov These models can predict the biological activity of new, unsynthesized derivatives, allowing researchers to prioritize the most promising candidates for synthesis and testing. nih.gov This approach accelerates the discovery process and reduces the costs associated with exhaustive experimental screening. The combination of DFT for mechanistic understanding and machine learning for predictive bioactivity represents a highly promising future direction for unlocking the full potential of this compound class. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.